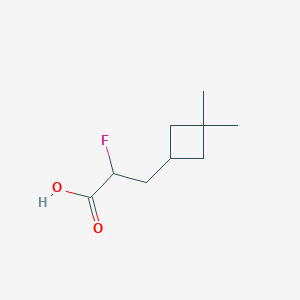
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid, also known as 3-F-3,3-dimethylcyclobutyl-2-fluoropropanoic acid or 3-F-DMCPPA, is an organic compound belonging to the class of α-fluorinated carboxylic acids. It is a colorless liquid with a pungent odor and has a molecular formula of C7H12F2O2. 3-F-DMCPPA is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Chiral Molecule Synthesis
Research has demonstrated the utility of compounds structurally related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid in the stereospecific synthesis of chiral molecules. For instance, the functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, derived from similar compounds, were synthesized and shown to inhibit human leukocyte elastase through a stereospecific mechanism, highlighting the impact of chiral configurations on biological activity (Doucet et al., 1997). Additionally, simple synthesis methods have been developed for optically active 2-fluoropropanoic acid and its analogs, demonstrating high enantiomeric purity, which is crucial for the production of chiral pharmaceuticals (Fritz-Langhals & Schütz, 1993).
Molecular Interactions and Crystal Structures
Research on compounds similar to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid has also focused on understanding molecular interactions and crystal structures. For example, studies on 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide revealed insights into the hydrogen bonding within the crystal structure, which is essential for the design of molecular assemblies and materials (Yin et al., 2007).
Enzyme Inhibition and Biological Activity
Compounds related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid have been studied for their potential in inhibiting enzymes and other biological activities. The aforementioned study by Doucet et al. (1997) on the inhibition of human leukocyte elastase is a prime example. Additionally, the rearrangement of dithianylcyclobutachromanol derivatives, related in structure, has led to novel compounds with potential biological applications, as indicated by their unique structural transformations (Ranu et al., 1996).
properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLAOOKYVYXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

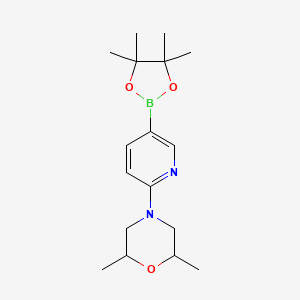
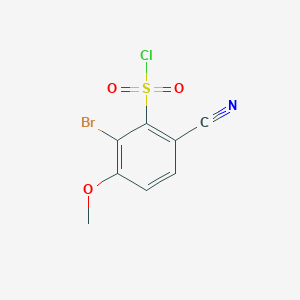
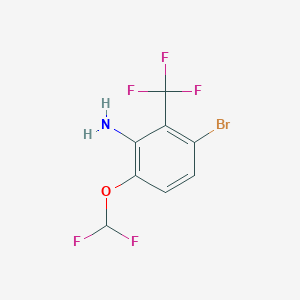
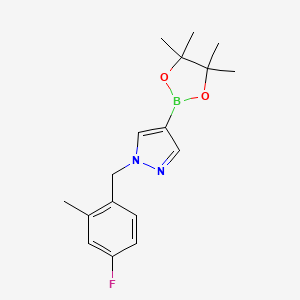
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
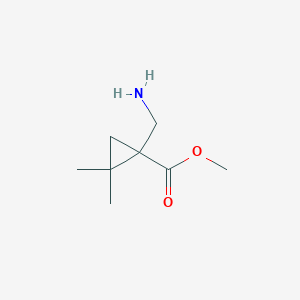
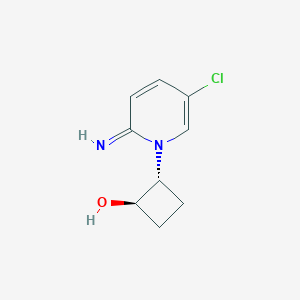
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)
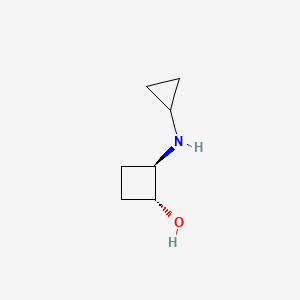
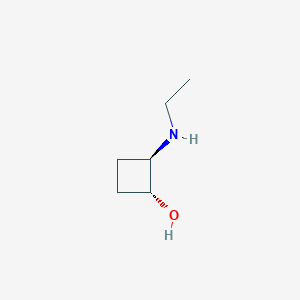
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
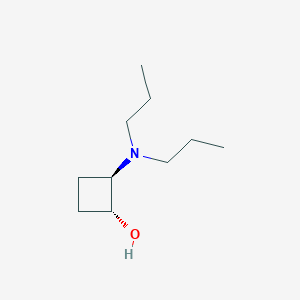
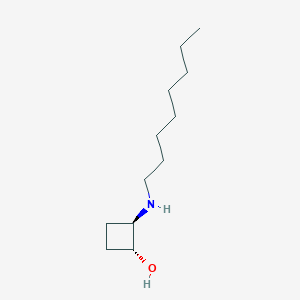
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)